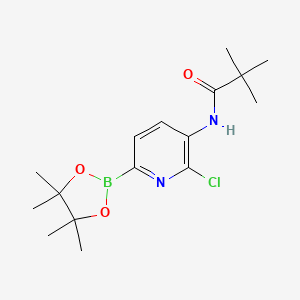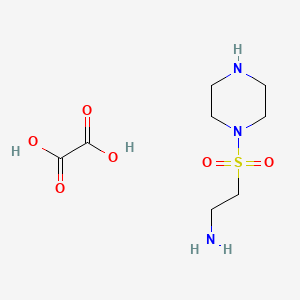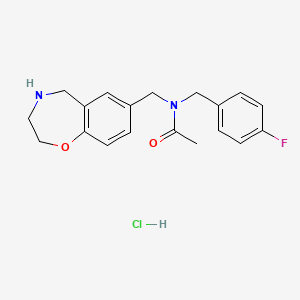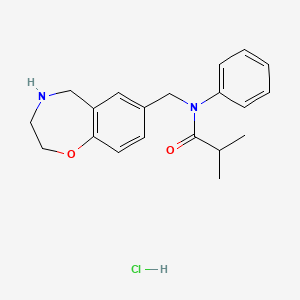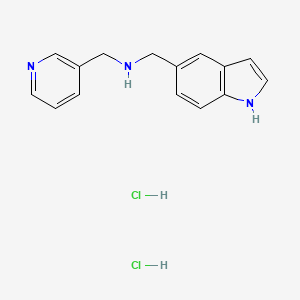
N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride
Descripción general
Descripción
N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride (IPMA) is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of indole and pyridine, and is soluble in water. IPMA is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Catalytic Applications
- Palladacycles Synthesis and Catalysis : The compound has been used in the synthesis of novel palladacycles, with applications as catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes. These palladacycles were found to be efficient in catalysis, following a homogeneous pathway (Singh, Saleem, Pal, & Singh, 2017).
Ligand Design for Coordination Polymers
- Helical Silver(I) Coordination Polymers : The compound has been involved in constructing helical silver(I) coordination polymers. These complexes exhibit unique structural features and luminescent properties, showcasing its potential in designing novel coordination architectures (Zhang, Deng, Huo, Zhao, & Gao, 2013).
Reactivity Studies
- Pyrimido(1,2-a)indoles Formation : Research demonstrated the compound's involvement in reactions with aromatic amines, leading to the formation of pyrimido[1,2-a]indole derivatives. This provides insights into its reactivity and potential applications in synthesizing complex organic structures (Suzdalev, Den’kina, & Tkachev, 2013).
Copper-Catalyzed Reactions
- Copper-Catalyzed C-N Cross-Coupling : The compound has been identified as an efficient ligand for copper-catalyzed C-N cross-coupling of azoles and aryl halides. This has implications in organic synthesis, particularly in creating compounds with selectivity over aromatic amines and phenols (Wang, Zhang, Yang, Zhang, & Yao, 2015).
Coordination Complex Synthesis
- Anion-assisted Silver(I) Coordination Complexes : Research demonstrates the use of the compound in forming unique silver(I) coordination complexes. These complexes, characterized by distinct structures and luminescent properties, highlight its potential in the field of coordination chemistry (Zhang, Deng, Huo, Zhao, & Gao, 2013).
Propiedades
IUPAC Name |
1-(1H-indol-5-yl)-N-(pyridin-3-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.2ClH/c1-2-13(10-16-6-1)11-17-9-12-3-4-15-14(8-12)5-7-18-15;;/h1-8,10,17-18H,9,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDXTPUBPSTSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC3=C(C=C2)NC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)
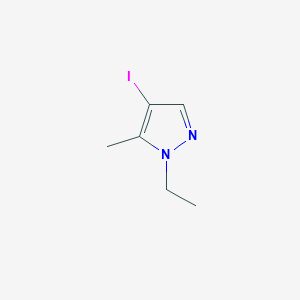
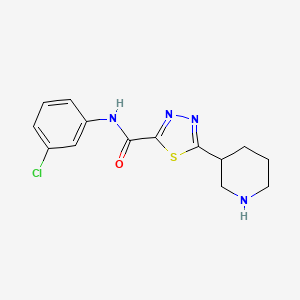
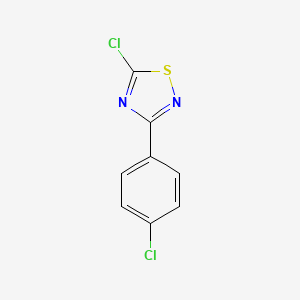
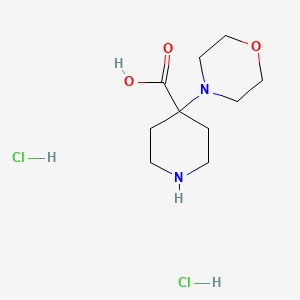
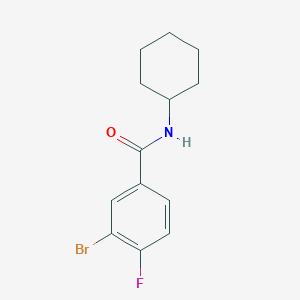
![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)
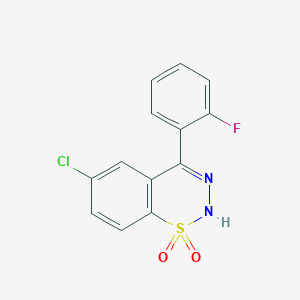
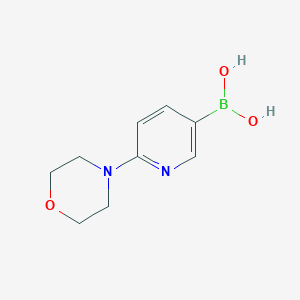
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
